molecular formula C20H22N4O B1679124 PD 168077 maleate CAS No. 190383-31-4

PD 168077 maleate

Cat. No.: B1679124
CAS No.: 190383-31-4
M. Wt: 334.4 g/mol
InChI Key: DNULYRGWTFLJQL-UHFFFAOYSA-N
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Scientific Research Applications

PD-168077 has a wide range of scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry .

    Neuroscience: PD-168077 is used to study the role of dopamine D4 receptors in the brain.

    Pharmacology: The compound is used to investigate the effects of selective D4 receptor activation on various physiological and behavioral responses.

    Medicinal Chemistry: PD-168077 serves as a lead compound for the development of new drugs targeting dopamine D4 receptors. .

Mechanism of Action

Target of Action

PD 168077 maleate is a potent and selective agonist of the D4 dopamine receptor . The D4 dopamine receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the central nervous system .

Mode of Action

This compound interacts with its primary target, the D4 dopamine receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to the activation of the receptor . The activation of the D4 dopamine receptor by this compound induces the synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons .

Biochemical Pathways

The activation of the D4 dopamine receptor by this compound affects the dopamine neurotransmission pathway . This can lead to various downstream effects, including the modulation of the activity of several neurotransmitter systems including the serotonin, dopamine, and GABA systems.

Pharmacokinetics

It is known that this compound is soluble in dmso , which may influence its bioavailability.

Result of Action

The activation of the D4 dopamine receptor by this compound can have various molecular and cellular effects. For instance, it has been reported to reverse object recognition deficits . Additionally, the induced synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons suggests that this compound may have a role in synaptic plasticity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is unstable in ethanol solution . Furthermore, storage conditions can affect the stability of this compound, with recommendations to store it at -20°C and under desiccating conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: PD-168077 is synthesized through a multi-step chemical process. The key steps involve the formation of the piperazine ring and the subsequent attachment of the cyanophenyl and methylbenzamide groups. The synthesis typically starts with the reaction of 1-(2-cyanophenyl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for PD-168077 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key considerations for industrial production include maintaining reaction conditions to ensure high selectivity and yield, as well as implementing purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: PD-168077 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the cyanophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce carboxylic acids .

Properties

IUPAC Name

N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNULYRGWTFLJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044007
Record name N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190383-31-4
Record name PD-168077
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-168077
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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